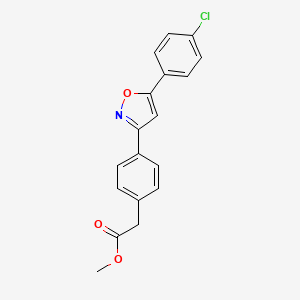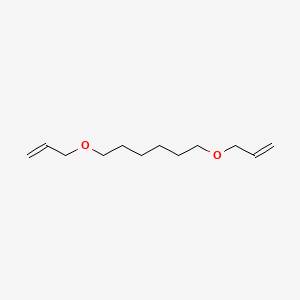
Hexane, 1,6-bis(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane, 1,6-bis(2-propenyloxy)- is an organic compound that belongs to the family of ethers It is characterized by the presence of two allyloxy groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexane, 1,6-bis(2-propenyloxy)- can be synthesized through the reaction of 1,6-hexanediol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of Hexane, 1,6-bis(2-propenyloxy)- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Hexane, 1,6-bis(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the allyloxy groups to alcohols.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Hexane-1,6-diol.
Substitution: Various substituted hexane derivatives.
Scientific Research Applications
Hexane, 1,6-bis(2-propenyloxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ethers.
Industry: Used in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.
Mechanism of Action
The mechanism by which Hexane, 1,6-bis(2-propenyloxy)- exerts its effects involves the interaction of its allyloxy groups with various molecular targets. These interactions can lead to the formation of stable complexes or the initiation of polymerization reactions. The pathways involved may include nucleophilic attack on the allyloxy groups, leading to the formation of new bonds and the generation of reactive intermediates.
Comparison with Similar Compounds
Hexane, 1,6-bis(2-propenyloxy)- can be compared with other similar compounds such as:
1,6-Hexanediol diglycidyl ether: Both compounds have a hexane backbone with reactive groups, but the diglycidyl ether has epoxide groups instead of allyloxy groups.
1,6-Bis(2-propyn-1-yloxy)hexane: This compound has propynyl groups instead of propenyloxy groups, leading to different reactivity and applications.
The uniqueness of Hexane, 1,6-bis(2-propenyloxy)- lies in its specific reactivity due to the presence of allyloxy groups, which can participate in a wide range of chemical reactions and form stable complexes with various molecules.
Properties
CAS No. |
81866-56-0 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1,6-bis(prop-2-enoxy)hexane |
InChI |
InChI=1S/C12H22O2/c1-3-9-13-11-7-5-6-8-12-14-10-4-2/h3-4H,1-2,5-12H2 |
InChI Key |
MPHJGZIQFJHOHU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCCCCCOCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)

![1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14432442.png)
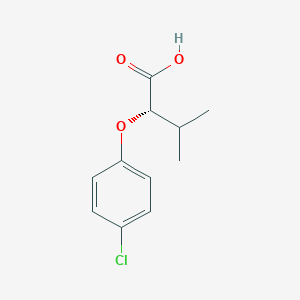
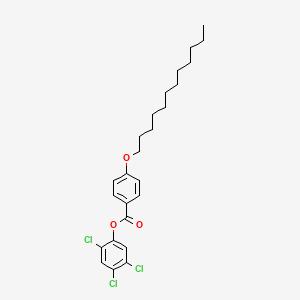
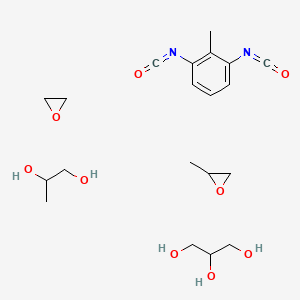

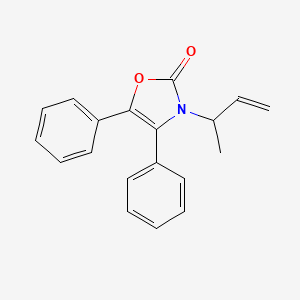
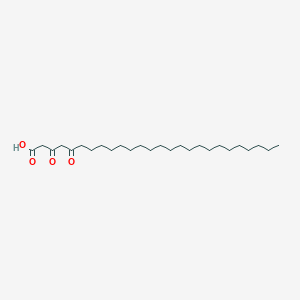
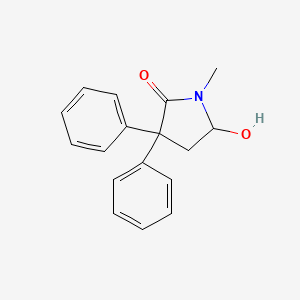
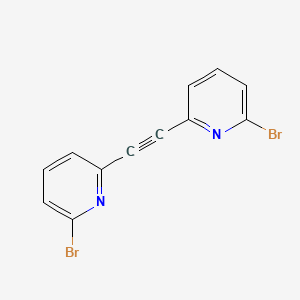
phosphane](/img/structure/B14432490.png)

